Physicochemical Profile: Lipophilicity and Topological Polar Surface Area of Ortho‑CF₃ vs. Para‑CF₃ Benzamidoxime
The target compound (ortho‑CF₃) exhibits an experimental/computed XLogP3 of 0.9, indicating a higher water solubility than the para‑CF₃ isomer (XLogP3 ≈ 1.5 for 4‑(trifluoromethyl)benzamidoxime) [1]. Its topological polar surface area (TPSA) measures 58.6 Ų, identical by symmetry to the para isomer, yet the ortho‑CF₃ group reduces the number of rotatable bonds from 2 (para) to 1 (ortho), increasing conformational rigidity [1]. These alterations can affect passive membrane permeability and target‑binding entropy, making the ortho isomer potentially more favorable for certain intracellular targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.9 (calculated) |
| Comparator Or Baseline | 4‑(Trifluoromethyl)benzamidoxime: ~1.5 (calculated) |
| Quantified Difference | Δ = –0.6 log unit; target is ~4‑fold more hydrophilic |
| Conditions | Computed by XLogP3 algorithm (PubChem, 2025.04.14 release) |
Why This Matters
A 0.6‑unit lower logP can improve aqueous solubility and reduce non‑specific binding, critical for in‑vitro assay reliability and formulation.
- [1] PubChem Compound Summary for CID 3303357 (2-(Trifluoromethyl)benzamidoxime) and CID 529675 (4-(Trifluoromethyl)benzamidoxime). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-05). View Source
